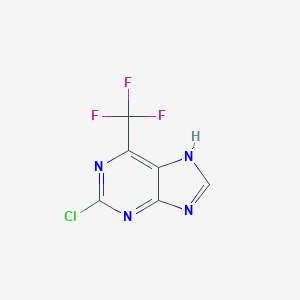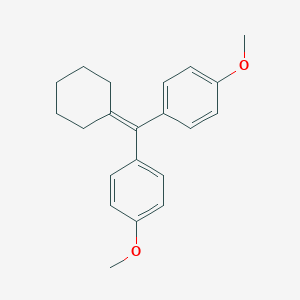
1-(Cyclohexylidene(4-methoxyphenyl)methyl)-4-methoxybenzene
Vue d'ensemble
Description
1-(Cyclohexylidene(4-methoxyphenyl)methyl)-4-methoxybenzene, also known as CM, is a chemical compound that has been extensively studied for its potential therapeutic applications. CM is a member of the family of compounds known as benzylidene derivatives, which have been shown to exhibit a wide range of biological activities. In
Mécanisme D'action
The mechanism of action of 1-(Cyclohexylidene(4-methoxyphenyl)methyl)-4-methoxybenzene is not fully understood. However, it has been shown to inhibit the activity of various enzymes and transcription factors that are involved in inflammation and cancer. 1-(Cyclohexylidene(4-methoxyphenyl)methyl)-4-methoxybenzene has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
1-(Cyclohexylidene(4-methoxyphenyl)methyl)-4-methoxybenzene has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and chemokines, which are involved in the pathogenesis of various diseases. 1-(Cyclohexylidene(4-methoxyphenyl)methyl)-4-methoxybenzene has also been shown to inhibit the activity of various enzymes and transcription factors that are involved in cancer progression. Additionally, 1-(Cyclohexylidene(4-methoxyphenyl)methyl)-4-methoxybenzene has been shown to exhibit antioxidant activity, which may contribute to its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-(Cyclohexylidene(4-methoxyphenyl)methyl)-4-methoxybenzene is that it exhibits a wide range of biological activities, which makes it a promising candidate for the development of novel therapeutics. Additionally, 1-(Cyclohexylidene(4-methoxyphenyl)methyl)-4-methoxybenzene is relatively easy to synthesize and purify, which makes it a convenient compound to work with in the laboratory. One of the limitations of 1-(Cyclohexylidene(4-methoxyphenyl)methyl)-4-methoxybenzene is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for research on 1-(Cyclohexylidene(4-methoxyphenyl)methyl)-4-methoxybenzene. One direction is to further elucidate its mechanism of action, which may provide insights into its potential therapeutic applications. Another direction is to explore its potential use in combination with other drugs or therapies, which may enhance its therapeutic efficacy. Additionally, further studies are needed to determine the safety and efficacy of 1-(Cyclohexylidene(4-methoxyphenyl)methyl)-4-methoxybenzene in animal models and humans.
Conclusion:
In conclusion, 1-(Cyclohexylidene(4-methoxyphenyl)methyl)-4-methoxybenzene is a promising compound that exhibits a wide range of biological activities. It has been extensively studied for its potential therapeutic applications, including cancer, Alzheimer's disease, and Parkinson's disease. 1-(Cyclohexylidene(4-methoxyphenyl)methyl)-4-methoxybenzene has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. While there are still many unanswered questions about its mechanism of action and potential therapeutic applications, 1-(Cyclohexylidene(4-methoxyphenyl)methyl)-4-methoxybenzene represents a promising candidate for the development of novel therapeutics.
Applications De Recherche Scientifique
1-(Cyclohexylidene(4-methoxyphenyl)methyl)-4-methoxybenzene has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. 1-(Cyclohexylidene(4-methoxyphenyl)methyl)-4-methoxybenzene has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
Numéro CAS |
10218-57-2 |
|---|---|
Nom du produit |
1-(Cyclohexylidene(4-methoxyphenyl)methyl)-4-methoxybenzene |
Formule moléculaire |
C21H24O2 |
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
1-[cyclohexylidene-(4-methoxyphenyl)methyl]-4-methoxybenzene |
InChI |
InChI=1S/C21H24O2/c1-22-19-12-8-17(9-13-19)21(16-6-4-3-5-7-16)18-10-14-20(23-2)15-11-18/h8-15H,3-7H2,1-2H3 |
Clé InChI |
DSKROVAOMFMFPL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=C2CCCCC2)C3=CC=C(C=C3)OC |
SMILES canonique |
COC1=CC=C(C=C1)C(=C2CCCCC2)C3=CC=C(C=C3)OC |
Autres numéros CAS |
10218-57-2 |
Synonymes |
1-[cyclohexylidene(4-methoxyphenyl)methyl]-4-methoxybenzene |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

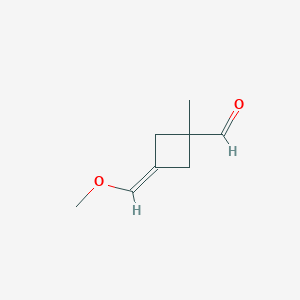
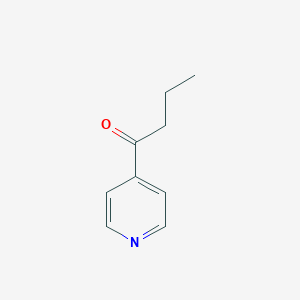
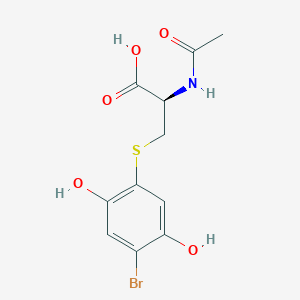
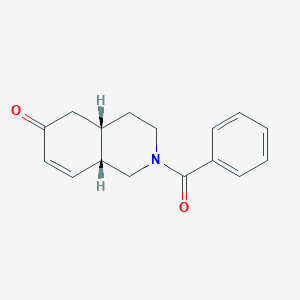
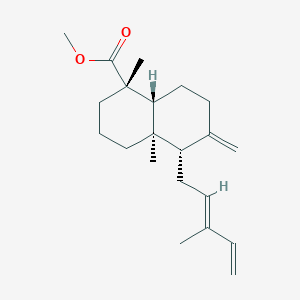
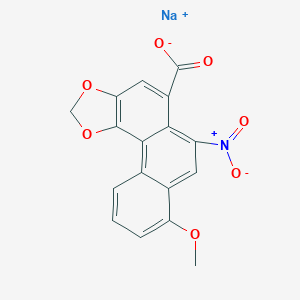
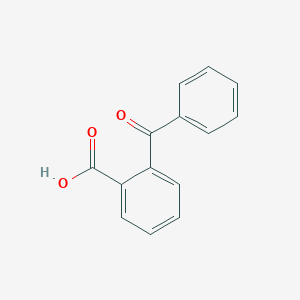
![(3s,6s)-3,6-Bis[(5-hydroxy-1h-indol-3-yl)methyl]piperazine-2,5-dione](/img/structure/B160741.png)
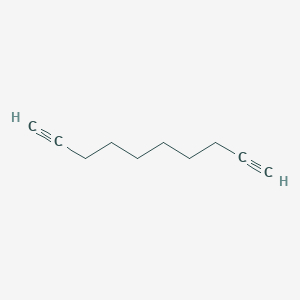
![3-Oxo-N-[(3s)-2-Oxotetrahydrofuran-3-Yl]decanamide](/img/structure/B160744.png)
![6-Methyl-1H-imidazo[1,2-b]pyrazole-1-carbaldehyde](/img/structure/B160748.png)
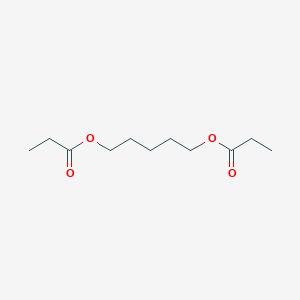
![(1R,6S)-6-Propan-2-ylbicyclo[4.2.0]octan-2-one](/img/structure/B160753.png)
